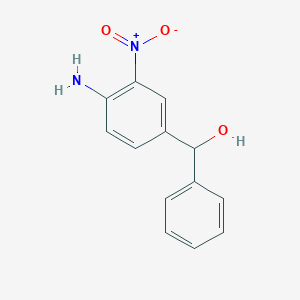

(4-Amino-3-nitrophenyl)(phenyl)methanol

Descripción general

Descripción

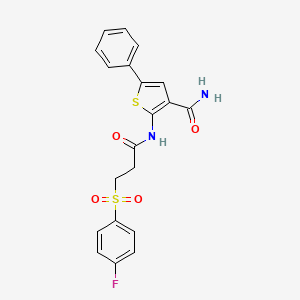

“(4-Amino-3-nitrophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is used for research purposes .

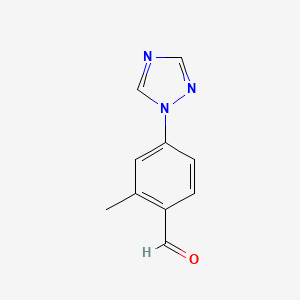

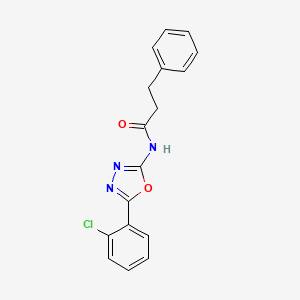

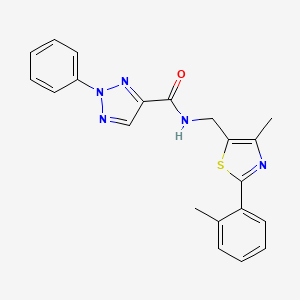

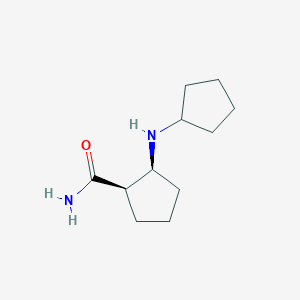

Molecular Structure Analysis

The molecular structure of “(4-Amino-3-nitrophenyl)(phenyl)methanol” consists of a phenyl group attached to a methanol group, which is further connected to a 4-amino-3-nitrophenyl group . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis

“(4-Amino-3-nitrophenyl)(phenyl)methanol” is a solid at room temperature . It has a predicted melting point of 164.83°C and a predicted boiling point of approximately 457.1°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of 1.67 .Aplicaciones Científicas De Investigación

Photoaffinity Labeling via Nitrenium Ion Chemistry

One significant application of compounds related to "(4-Amino-3-nitrophenyl)(phenyl)methanol" involves photoaffinity labeling via nitrenium ion chemistry. Research by Valentyna D. Voskresenska et al. (2009) delves into the photochemical behavior of phenyl azides with electron-donating substituents, such as 4-amino-3-nitrophenyl azide. They found that these compounds form nitrenium ions upon photoexcitation, which are highly reactive and can be used for cross-linking in photoaffinity labeling applications Valentyna D. Voskresenska et al., 2009.

Solvatochromism and Solvatochromic Switches

Another research domain is the study of solvatochromism and the use of related compounds as solvatochromic switches. L. G. Nandi et al. (2012) synthesized nitro-substituted 4-[(phenylmethylene)imino]phenolates, demonstrating their application in probing solvent mixtures and showcasing a reversal in solvatochromism. These findings suggest potential applications in sensing and molecular electronics L. G. Nandi et al., 2012.

Organic Synthesis and Reactivity Studies

In organic synthesis, the active ester and captodative olefins derived from nitro-substituted phenyl compounds have been explored for various synthetic applications. B. Roose et al. (2010) discussed the synthesis and reactivity of α-cyano-4-nitrostyrene-β-yl acetate, highlighting its potential in creating novel organic molecules B. Roose et al., 2010.

Spectroscopic Behavior and Electronic Spectra

Research into the electronic spectra and solvatochromic behavior of ortho-substituted phenols, including compounds related to "(4-Amino-3-nitrophenyl)(phenyl)methanol," has been conducted to understand the effects of different substituents on phenolic compounds. Samuel Tetteh et al. (2018) provided insights into how these substituents affect solvatochromism, which can be applied in the development of new optical materials and sensors Samuel Tetteh et al., 2018.

Propiedades

IUPAC Name |

(4-amino-3-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDIHFMPEGTCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2772156.png)

![methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B2772158.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2772163.png)

![N-(5-fluoro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2772164.png)